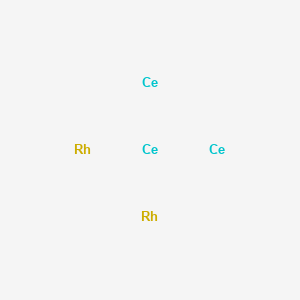
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidinone, featuring a cyclohexyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the condensation of α,β-diketones with acetamides . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that minimize reaction steps and use readily available precursors . The process may include the use of triflic acid for N-deprotection and other optimized conditions to facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one involves specific molecular interactions and pathways:
Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1,5-Dihydro-2H-pyrrol-2-one: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one: Contains a hydroxyl group, which significantly alters its biological activity and chemical behavior.
4-Amino-1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
64330-45-6 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-cyclohexyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |
Clé InChI |
QHWDGMIQURGMCI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
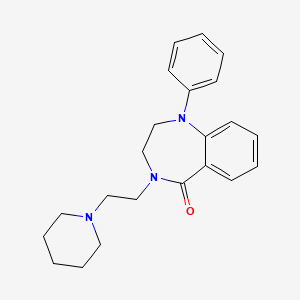
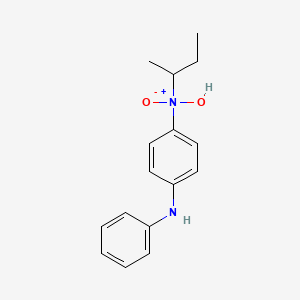
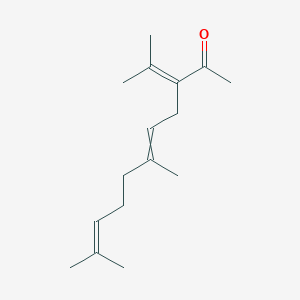
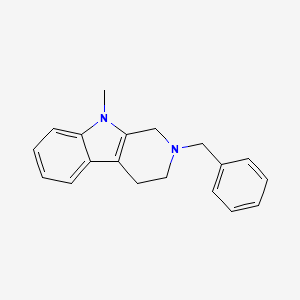
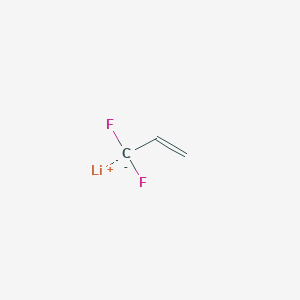



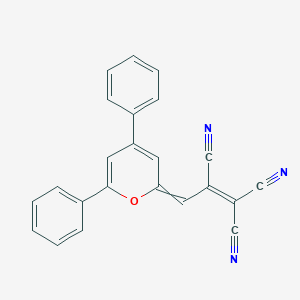

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
